4-CHLORO-5-(DIFLUOROMETHYL)-1,3-THIAZOLE
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Description
4-Chloro-5-(difluoromethyl)thiazole is a chemical compound with the CAS Number: 2149601-31-8 . It has a molecular weight of 169.58 and its IUPAC name is 4-chloro-5-(difluoromethyl)thiazole . It is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-(difluoromethyl)thiazole is represented by the InChI code: 1S/C4H2ClF2NS/c5-3-2(4(6)7)9-1-8-3/h1,4H . This indicates that the molecule contains carbon, hydrogen, chlorine, fluorine, nitrogen, and sulfur atoms.Physical and Chemical Properties Analysis
4-Chloro-5-(difluoromethyl)thiazole is a liquid at room temperature . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Safety and Hazards
The safety information for 4-Chloro-5-(difluoromethyl)thiazole includes several hazard statements: H227, H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may be harmful to the respiratory system .
Future Directions
Recent advances in difluoromethylation processes, which include the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N, or S, have streamlined access to molecules of pharmaceutical relevance . This field of research has benefited from the invention of multiple difluoromethylation reagents . These advances suggest that there is potential for further exploration and development of compounds like 4-Chloro-5-(difluoromethyl)thiazole in the future.
Properties
IUPAC Name |
4-chloro-5-(difluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF2NS/c5-3-2(4(6)7)9-1-8-3/h1,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZCALPVJTYIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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